molecular formula C18H25N3OS2 B14919529 N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide

N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B14919529
M. Wt: 363.5 g/mol
InChI Key: BXKFIVJQBUOHKO-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique adamantyl and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with thienylcarbonyl hydrazinecarbothioamide under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to its combination of adamantyl and thienylcarbonyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C18H25N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C18H25N3OS2/c1-11(18-8-12-5-13(9-18)7-14(6-12)10-18)19-17(23)21-20-16(22)15-3-2-4-24-15/h2-4,11-14H,5-10H2,1H3,(H,20,22)(H2,19,21,23)

InChI Key

BXKFIVJQBUOHKO-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NNC(=O)C4=CC=CS4

Origin of Product

United States

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